

# Aztreonam-Lysine Resistance in Clinical Isolates: A Technical Guide

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## Compound of Interest

Compound Name: Aztreonam Lysine

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## Executive Summary

Aztreonam, a monobactam antibiotic, is a critical therapeutic agent against infections caused by Gram-negative bacteria, including multidrug-resistant strains. Its stability against hydrolysis by metallo- $\beta$ -lactamases (MBLs) makes it a valuable component of combination therapies, such as with the  $\beta$ -lactamase inhibitor avibactam, to treat infections caused by carbapenem-resistant Enterobacterales (CRE). However, the emergence and dissemination of resistance mechanisms threaten its clinical efficacy. This guide provides an in-depth technical overview of the core mechanisms conferring resistance to aztreonam and aztreonam-avibactam in clinical isolates. We detail the enzymatic degradation, target site modifications, and alterations in membrane permeability that underpin resistance, present quantitative data from recent studies, outline key experimental protocols for resistance investigation, and provide visual diagrams of key pathways and workflows.

## Core Resistance Mechanisms

Resistance to aztreonam in Gram-negative bacteria is a multifactorial phenomenon. Often, multiple mechanisms co-exist within a single clinical isolate, leading to high levels of resistance. The primary mechanisms can be categorized as:

- Enzymatic Degradation: Hydrolysis of the aztreonam  $\beta$ -lactam ring by  $\beta$ -lactamase enzymes.

- Target Site Modification: Alterations in Penicillin-Binding Protein 3 (PBP3), the primary target of aztreonam.
- Reduced Drug Permeability: Decreased influx of the drug due to loss or modification of outer membrane porins.
- Active Efflux: Increased expulsion of the drug from the cell via overexpression of efflux pumps.

The combination of aztreonam with avibactam (ATM-AVI) is designed to overcome enzymatic degradation by serine- $\beta$ -lactamases.<sup>[1]</sup> Therefore, resistance to ATM-AVI often involves a combination of the other mechanisms or the presence of  $\beta$ -lactamases that are poorly inhibited by avibactam.

## Enzymatic Degradation by $\beta$ -Lactamases

While aztreonam is stable against MBLs (e.g., NDM, VIM, IMP), it is susceptible to hydrolysis by various serine- $\beta$ -lactamases, including Extended-Spectrum  $\beta$ -Lactamases (ESBLs) and AmpC cephalosporinases.<sup>[2][3]</sup> Avibactam effectively inhibits most Class A (e.g., KPC, CTX-M) and Class C (AmpC) enzymes.<sup>[1]</sup> However, resistance can still emerge through:

- Hyperproduction of  $\beta$ -Lactamases: Significant overexpression of enzymes like AmpC can overwhelm the inhibitor.<sup>[4][5]</sup>
- Acquisition of  $\beta$ -Lactamases with Poor Avibactam Inhibition: Certain enzyme variants may not be effectively inhibited by avibactam. For example, some studies suggest avibactam inhibits PER-2 less effectively than other ESBLs.<sup>[4]</sup>
- Specific Enzyme Variants: Certain variants, such as CMY-42 (an AmpC enzyme), have been shown to confer resistance to ATM-AVI, particularly when combined with PBP3 mutations.<sup>[1][2]</sup>

Caption: Logical relationships of  $\beta$ -lactamase hydrolysis and inhibition.

## Target Site Modification: PBP3 Insertions

The primary target of aztreonam is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell division encoded by the *ftsI* gene.<sup>[6][7]</sup> A key mechanism of resistance is the

acquisition of insertions of small amino acid sequences within PBP3.

- Common Insertions: Four-amino-acid insertions, most commonly 'YRIK' or 'YRIN', after position 333 are frequently observed in resistant *E. coli* isolates.[4][8]
- Impact: These insertions reduce the binding affinity of aztreonam to PBP3, leading to decreased susceptibility.[6] This mechanism alone may not confer full resistance but provides a background upon which other mechanisms, like enzyme production, can act to achieve clinically significant resistance levels.[1][9]

## Reduced Drug Permeability & Active Efflux

To reach PBP3 in the periplasm, aztreonam must cross the outer membrane of Gram-negative bacteria, a process mediated by porin channels.[10][11]

- Porin Loss: Mutations leading to premature stop codons or frameshifts in genes encoding major porins (e.g., OmpF, OmpC in *E. coli*; OmpK35, OmpK36 in *K. pneumoniae*) can significantly reduce the influx of aztreonam, contributing to resistance.[4][7][12]
- Efflux Pump Overexpression: The AcrAB-TolC efflux pump is a major contributor to multidrug resistance.[12] Overexpression of this system, often due to mutations in regulatory genes like ramR, can actively pump aztreonam out of the periplasm, lowering its effective concentration at the target site.[12][13]

Caption: Aztreonam interaction with a Gram-negative bacterial cell.

## Quantitative Data on Resistance Mechanisms

The prevalence and impact of these mechanisms vary by bacterial species and geographical location. The following tables summarize quantitative data from recent surveillance and mechanistic studies.

Table 1: Aztreonam-Avibactam (ATM-AVI) MICs Associated with Specific Resistance Mechanisms

Organism	Resistance Mechanism(s)	ATM-AVI MIC (mg/L)	Reference(s)
Escherichia coli	PBP3 insertion (YRIK) + CMY-42 production	16	<a href="#">[1]</a>
Escherichia coli	PBP3 insertion (YRIK) + CMY-42 overexpression	128	<a href="#">[1]</a>
Escherichia coli	PBP3 insertion (YRIN) + KPC-21 production	512	<a href="#">[1]</a>
Escherichia coli	PBP3 insertion + NDM-5 + OXA-48	32	<a href="#">[4]</a>
Klebsiella pneumoniae	DHA-1 production + AcrA overexpression + Truncated OmpK35/OmpK36	8-16	<a href="#">[4]</a>
Klebsiella pneumoniae	PER-2 production + Truncated OmpK35	>32	<a href="#">[4]</a>
Enterobacter cloacae	AmpC overexpression (>570-fold) + CTX-M-15	16 15	<a href="#">[5]</a>

Note: Avibactam concentration is fixed at 4 mg/L. The CLSI resistance breakpoint for aztreonam is  $\geq 16$  mg/L, which is commonly applied to ATM-AVI.[\[1\]](#)

Table 2: Prevalence of Resistance Mechanisms in Surveyed Clinical Isolates

Study Population & Organism(s)	Resistance Mechanism	Prevalence	Reference(s)
8787 Enterobacteriales isolates (Europe, Asia, Latin America)	Met ATM-AVI MIC $\geq$ 4 mg/L criteria	0.2% (17 isolates)	[4]
11 E. coli with ATM-AVI MIC $\geq$ 4 mg/L	PBP3 insertion (YRIK or YRIN)	100% (11/11)	[4]
55 NDM- and NDM/OXA-48-producing Enterobacteriales (Singapore)	Overall ATM-AVI Resistance (MIC $\geq$ 16 mg/L)	13.7%	[9]
32 NDM- and NDM/OXA-48-producing E. coli (Singapore)	ATM-AVI Resistance	18.8% (6/32)	[9]
7 NDM/OXA-48 dual-carbapenemase-producing E. coli (Singapore)	ATM-AVI Resistance	57.1% (4/7)	[9]
110 NDM- and OXA-producing E. coli (Germany)	ATM-AVI Resistance ( $>4$ mg/L)	13.6% (15/110)	[6]

## Experimental Protocols for Resistance Characterization

Investigating aztreonam resistance requires a combination of phenotypic and genotypic methods.

Caption: Experimental workflow for investigating aztreonam resistance.

## Antimicrobial Susceptibility Testing (AST)

Principle: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

- Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[14]
- Drug Dilution: Prepare serial two-fold dilutions of aztreonam (and aztreonam with a fixed concentration of avibactam, typically 4 mg/L) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8]
- Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Controls: Include a growth control well (no drug) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. Results are interpreted based on established breakpoints (e.g., CLSI, EUCAST).[1]

## Molecular Detection of $\beta$ -Lactamase Genes

Principle: To identify the presence of specific genes encoding  $\beta$ -lactamases using the Polymerase Chain Reaction (PCR).

Methodology (Multiplex PCR):

- DNA Extraction: Isolate high-quality genomic DNA from the clinical isolate.
- Primer Design: Use validated primer sets designed to amplify conserved regions of various  $\beta$ -lactamase gene families (e.g., blaTEM, blaSHV, blaCTX-M, blaKPC, blaNDM, blaOXA-48). [15][16] Multiple primer pairs can be combined in a single "multiplex" reaction.[15]

- PCR Amplification:
  - Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the multiplex primer set.
  - Add the extracted DNA template.
  - Perform thermal cycling:
    - Initial denaturation (e.g., 95°C for 5 min).
    - 30-35 cycles of: denaturation (95°C for 30s), annealing (55-65°C, primer-dependent, for 40s), and extension (72°C for 50s).[17]
    - Final extension (72°C for 7 min).[17]
- Detection: Analyze the PCR products by agarose gel electrophoresis. The size of the amplified DNA fragments indicates which  $\beta$ -lactamase genes are present.[17]
- Sequencing: For definitive identification of the specific gene variant (e.g., CTX-M-15), the PCR product should be purified and sequenced.[18]

## Analysis of PBP3 and Porin Genes

**Principle:** To identify mutations (insertions, frameshifts, premature stop codons) in the genes encoding the drug target (PBP3) and drug entry channels (porins).

**Methodology (PCR and Sanger Sequencing):**

- DNA Extraction: Isolate genomic DNA from the test strain.
- Gene Amplification: Amplify the entire coding sequence of the target genes (ftsI, ompF, ompC, ompK35, ompK36, etc.) using specific primers.
- Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.

- Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., from a susceptible reference strain) using bioinformatics software. Identify any nucleotide changes, insertions, or deletions and translate them to determine their effect on the amino acid sequence.

## Efflux Pump Activity Assay

Principle: To phenotypically assess the contribution of efflux pumps to resistance by measuring the change in an antibiotic's MIC in the presence of an Efflux Pump Inhibitor (EPI).

Methodology (MIC Potentiation Assay):

- EPI Selection: Choose a broad-spectrum EPI, such as Phenylalanine-Arginine  $\beta$ -Naphthylamide (PA $\beta$ N) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), which disrupts the energy source for many efflux pumps.[14][19]
- MIC Determination: Perform broth microdilution AST for aztreonam as described in section 3.1.
- Parallel MIC with EPI: Simultaneously, perform a second broth microdilution assay where a fixed, sub-inhibitory concentration of the EPI is added to all wells along with the serial dilutions of aztreonam.[14]
- Analysis: Compare the MIC of aztreonam alone to the MIC of aztreonam in the presence of the EPI. A significant reduction (e.g.,  $\geq 4$ -fold) in the MIC in the presence of the EPI suggests that active efflux is a contributing mechanism of resistance.[14]

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